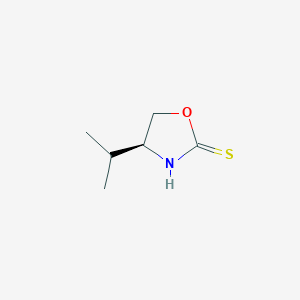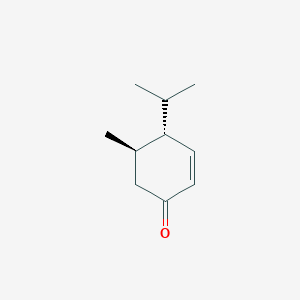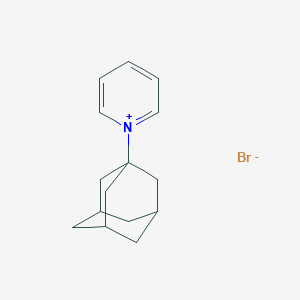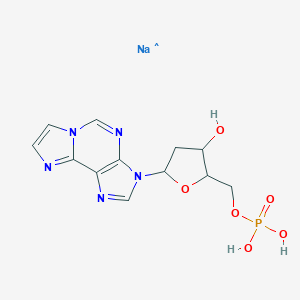
1-Octene, polymer with ethene
概述
描述
1-Octene is a linear alpha-olefin that is used in the production of various polymers, including polyethylene and polypropylene. The polymerization of 1-octene with ethene has gained significant attention in recent years due to its unique properties and potential applications in various fields. In
作用机制
The mechanism of action of 1-octene polymer with ethene is based on the copolymerization of 1-octene and ethene. The metallocene catalyst initiates the polymerization reaction by coordinating with the monomers, resulting in the formation of a copolymer with a random distribution of 1-octene and ethene units. The copolymer exhibits unique properties, including high melting point, high crystallinity, and excellent thermal stability, which make it suitable for various applications.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-octene polymer with ethene. However, some studies have shown that the copolymer is biocompatible and non-toxic, making it suitable for biomedical applications. The copolymer has also been shown to exhibit excellent mechanical properties, which make it suitable for tissue engineering scaffolds.
实验室实验的优点和局限性
The copolymer of 1-octene and ethene has several advantages for lab experiments, including its ease of synthesis, unique properties, and potential applications in various fields. However, there are also some limitations, including the high cost of the metallocene catalyst and the difficulty in controlling the molecular weight and molecular weight distribution of the copolymer.
未来方向
There are several future directions for the research on 1-octene polymer with ethene. These include the development of new catalysts for the synthesis of the copolymer, the optimization of the polymerization conditions to control the molecular weight and molecular weight distribution, and the exploration of new applications in various fields, including energy, electronics, and environmental. Additionally, further research is needed to understand the biochemical and physiological effects of the copolymer and its potential toxicity.
In conclusion, 1-octene polymer with ethene has gained significant attention in recent years due to its unique properties and potential applications in various fields. The copolymer can be synthesized through various methods, including metallocene catalysis, and exhibits excellent mechanical, thermal, and barrier properties. While there are some limitations for lab experiments, there are several future directions for research on the copolymer, including the development of new catalysts, optimization of polymerization conditions, and exploration of new applications.
科学研究应用
The copolymer of 1-octene and ethene has potential applications in various fields, including packaging, automotive, and biomedical. In the packaging industry, the copolymer can be used to produce films and coatings with excellent barrier properties, flexibility, and transparency. In the automotive industry, the copolymer can be used to produce lightweight components with high strength and durability. In the biomedical field, the copolymer can be used to produce drug delivery systems and tissue engineering scaffolds.
属性
IUPAC Name |
ethene;oct-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16.C2H4/c1-3-5-7-8-6-4-2;1-2/h3H,1,4-8H2,2H3;1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAMQYHBJQWOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=C.C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26221-73-8, 103170-38-3, 103170-37-2, 254730-16-0 | |
| Details | Compound: Ethylene-1-octene block copolymer | |
| Record name | Ethylene-1-octene copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26221-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Ethylene-1-octene block copolymer | |
| Record name | 1-Octene, polymer with ethene, chlorosulfonated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103170-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Ethylene-1-octene block copolymer | |
| Record name | 1-Octene, polymer with ethene, chlorinated | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103170-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: Ethylene-1-octene block copolymer | |
| Record name | Ethylene-1-octene block copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254730-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
140.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 1-Octene, polymer with ethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ethene;oct-1-ene | |
CAS RN |
26221-73-8, 103170-38-3 | |
| Record name | 1-Octene, polymer with ethene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026221738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octene, polymer with ethene, chlorosulfonated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octene, polymer with ethene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octene, polymer with ethene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.621 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






















Synthesis routes and methods IV
Procedure details
















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid](/img/structure/B33580.png)

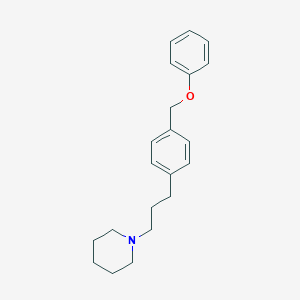
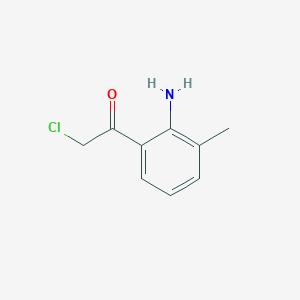
![Cobalt,(1,2,3,4,5-eta)cyclopentadienyl-[2,4-bis-(1,1-dimethylethyl)-1,3-diphosphete]](/img/structure/B33587.png)


